メベンダゾールアミン

概要

説明

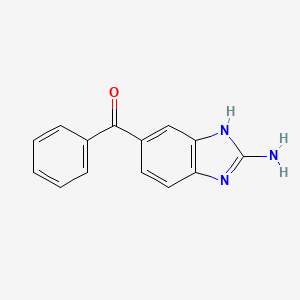

2-Amino-5-benzoylbenzimidazole, also known as aminomebendazole or ambz CPD, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups .

Synthesis Analysis

The synthesis of 2-Amino-5-benzoylbenzimidazole involves several complexes with Mn(II) and Co(II) using different anions, Cl–, Br–, I–, NO3−, CH3COO–, HCOO–, ClO4− and SO42−. These have been isolated as stable, non-hygroscopic solids .Molecular Structure Analysis

The molecular structure of 2-Amino-5-benzoylbenzimidazole consists of a benzene ring fused to an imidazole ring (a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .Chemical Reactions Analysis

Several complexes of 2-Amino-5-benzoylbenzimidazole with Mn(II) and Co(II) using different anions have been isolated as stable, non-hygroscopic solids .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-benzoylbenzimidazole include a molecular weight of 237.26, a density of 1.1513 (rough estimate), a melting point of 176-185°C, a boiling point of 379.79°C (rough estimate), and a refractive index of 1.5700 (estimate) .科学的研究の応用

医薬品としての用途

メベンダゾールアミンは、現代の創薬において重要な薬理フォアである、ベンゾイミダゾール系化合物です . メベンダゾールアミンは、医薬品として潜在的な用途を有し、さまざまな疾患の治療に利用できる薬剤が20種類以上あります .

抗菌性

メベンダゾールアミンを含むベンゾイミダゾール系化合物は、抗菌作用と抗真菌作用を示すことが判明しています .

抗けいれん作用

これらの化合物は抗けいれん作用も示し、てんかんや関連する疾患の治療に役立つ可能性があります .

抗糖尿病作用

メベンダゾールアミンは、糖尿病の管理に役立つ可能性のある、抗糖尿病作用を持っています .

抗酸化作用

ベンゾイミダゾール系化合物は、体内の有害なフリーラジカルを中和するのに役立つ、抗酸化作用を示すことが知られています .

抗がん作用

メベンダゾールは血脳関門を透過することができ、細胞増殖、アポトーシス、または浸潤/遊走に関連するシグナル伝達経路を標的にすることによって、またはグリア芽腫細胞の従来の化学療法または放射線療法に対する感受性を高めることによって、グリア芽腫の悪性進行を抑制することが示されています .

抗炎症作用と鎮痛作用

これらの化合物は、抗炎症作用と鎮痛作用を示すことが判明しており、痛みや炎症の管理に役立つ可能性があります .

抗ウイルス作用

メベンダゾールアミンは、さまざまなウイルス感染症の治療に役立つ可能性のある、抗ウイルス作用も示します .

結論として、メベンダゾールアミンは、科学研究と医学において、幅広い潜在的な用途を有する万能な化合物です。 メベンダゾールアミンの多様な治療用途は、有機化学者と医薬品化学者にとって、非常に興味深い分野です .

作用機序

Target of Action

Mebendazole-amine primarily targets the tubulin in the cells of parasites . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton. By targeting tubulin, Mebendazole-amine disrupts the structure and function of the cells of the parasites .

Mode of Action

Mebendazole-amine inhibits the polymerization of tubulin into microtubules . This inhibition leads to the degeneration of the cytoplasmic microtubules within the intestinal cells of the parasites . The disruption of these microtubules affects the metabolic processes of the parasites, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by Mebendazole-amine is the tubulin polymerization pathway . By inhibiting this pathway, Mebendazole-amine disrupts the formation of the cytoskeleton in the cells of the parasites . This disruption affects the parasites’ ability to maintain their structure and carry out essential functions, leading to their death .

Pharmacokinetics

Mebendazole-amine exhibits poor bioavailability, with only 2% of the administered dose being excreted in the urine . The majority of the drug is excreted in the feces as unchanged drug or a primary metabolite . The half-life of Mebendazole-amine ranges from 3 to 6 hours .

Result of Action

The primary result of Mebendazole-amine’s action is the death of the parasites. By disrupting the parasites’ cellular structure and metabolic processes, Mebendazole-amine effectively kills the parasites . This leads to the elimination of the parasites from the host’s body, thereby treating the infection .

Action Environment

The efficacy and stability of Mebendazole-amine can be influenced by various environmental factors. For example, the presence of other drugs can affect the efficacy of Mebendazole-amine . Additionally, the count of eggs per gram of stool was identified as one of the variables that negatively and significantly influenced the efficacy of albendazole or mebendazole against A. lumbricoides

将来の方向性

生化学分析

Biochemical Properties

Mebendazole-amine, as a metabolite of Mebendazole, may share some of its biochemical properties. The principal mode of action for Mebendazole is by its inhibitory effect on tubulin polymerization, which results in the loss of cytoplasmic microtubules . This interaction with tubulin disrupts the cytoskeleton, affecting many biochemical reactions within the cell.

Cellular Effects

Mebendazole has been shown to have significant effects on various types of cells. For instance, it induces a dose- and time-dependent apoptotic response in human lung cancer cell lines . It also reduces cell proliferation, induces apoptosis, and causes G2/M cell cycle arrest in triple-negative breast cancer cells . These effects are likely due to the disruption of microtubules, which are essential for cell division and intracellular transport .

Molecular Mechanism

The molecular mechanism of action of Mebendazole involves its inhibitory effect on tubulin polymerization . This disruption of microtubules can lead to cell cycle arrest, disruption of intracellular transport, and induction of apoptosis . Additionally, Mebendazole has been found to inhibit the hedgehog pathway, which is involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mebendazole can change over time. For example, in a study on the safety and efficacy of individualized dosed Mebendazole in patients with advanced gastrointestinal cancer, all patients experienced rapid progressive disease . This suggests that the effects of Mebendazole may not be long-lasting, and its stability and degradation in the body could influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Mebendazole can vary with different dosages in animal models. For instance, in a study on the therapeutic efficacy of Mebendazole in a rodent model of malignant meningioma, Mebendazole was found to reduce tumor cell growth and invasion at high doses . The specific effects of Mebendazole-amine at different dosages in animal models have not been extensively studied.

Metabolic Pathways

Mebendazole is involved in the metabolic pathway of helminth infections, where it disrupts the parasites’ biochemical processes . The specific metabolic pathways that Mebendazole-amine is involved in are not well-studied. Given that it is a metabolite of Mebendazole, it may be involved in similar pathways.

Transport and Distribution

It is known that Mebendazole is poorly absorbed into the bloodstream, suggesting that its distribution may be largely confined to the gastrointestinal tract .

Subcellular Localization

Some copper-containing amine oxidases, which are structurally similar to Mebendazole-amine, have been found to localize to peroxisomes

特性

IUPAC Name |

(2-amino-3H-benzimidazol-5-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMHHSJZGVOEFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200353 | |

| Record name | R-18986 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52329-60-9 | |

| Record name | Aminomebendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52329-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminomebendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052329609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-18986 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52329-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-18986 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6Y3DED23D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

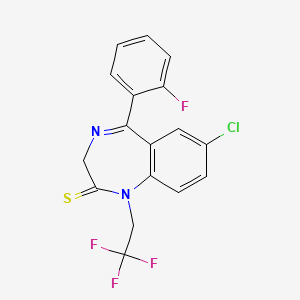

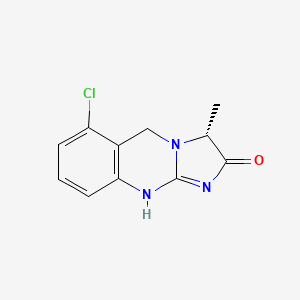

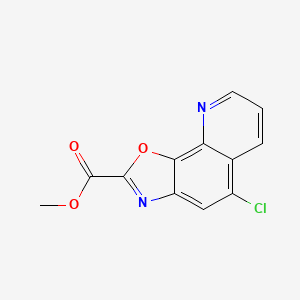

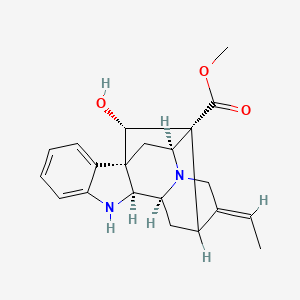

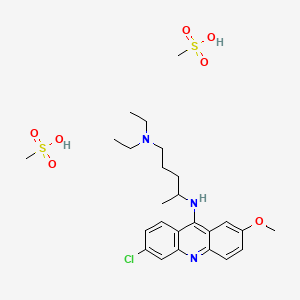

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)